![molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1](/img/structure/B587998.png)
Triethyl Orthoacetate-d3
Overview
Description
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane-d3, is a deuterated form of Triethyl Orthoacetate. It is an organic compound with the molecular formula C8H15D3O3. This compound is a colorless, oily liquid that is used primarily in organic synthesis, particularly for acetylation reactions and the Johnson-Claisen rearrangement .
Mechanism of Action
Target of Action
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.
Mode of Action
This compound is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .
Pharmacokinetics
It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl Orthoacetate-d3 can be synthesized through the reaction of deuterated ethanol (C2D5OD) with acetonitrile (CH3CN) in the presence of hydrogen chloride (HCl). The reaction proceeds through the formation of an imino ester intermediate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of deuterated ethanol and acetonitrile to a reactor containing hydrogen chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Triethyl Orthoacetate-d3 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and acid, it hydrolyzes to form acetic acid and deuterated ethanol.
Acetylation: It is used as an acetylating agent in organic synthesis.
Johnson-Claisen Rearrangement: It participates in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters.
Common Reagents and Conditions
Hydrolysis: Water and acid (e.g., hydrochloric acid).
Acetylation: Various substrates in the presence of a base.
Johnson-Claisen Rearrangement: Typically involves heating with a suitable catalyst.
Major Products Formed
Hydrolysis: Acetic acid and deuterated ethanol.
Acetylation: Acetylated organic compounds.
Johnson-Claisen Rearrangement: γ,δ-unsaturated esters.
Scientific Research Applications
Triethyl Orthoacetate-d3 is used in various scientific research applications, including:
Organic Synthesis: As a reagent for acetylation and the Johnson-Claisen rearrangement.
Isotope Labeling: In studies involving deuterium-labeled compounds to trace reaction pathways and mechanisms.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of deuterated materials for neutron scattering studies.
Comparison with Similar Compounds
Similar Compounds
Triethyl Orthoformate: Similar in structure but with a formyl group instead of an acetyl group.
Trimethyl Orthoacetate: Similar but with methyl groups instead of ethyl groups.
Triethyl Orthopropionate: Similar but with a propionyl group instead of an acetyl group.
Uniqueness
Triethyl Orthoacetate-d3 is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. Its specific reactivity in acetylation and rearrangement reactions also distinguishes it from other orthoesters .
Biological Activity
Triethyl orthoacetate-d3 is a deuterated form of triethyl orthoacetate, a compound commonly used in organic synthesis as a reagent for esterification and acylation reactions. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its three ethyl groups attached to an ortho-acetate functional group. The deuteration at the methyl groups enhances its utility in NMR spectroscopy, allowing for better tracking of reaction pathways and mechanisms.
This compound primarily acts as an alkoxy group donor in various chemical reactions. Its biological activity can be attributed to its role in:
- Esterification Reactions : It has been shown to be an effective reagent for the selective esterification of phosphonic acids, yielding high conversion rates and product selectivity .
- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various pharmaceuticals and bioactive molecules, enhancing their bioavailability and therapeutic efficacy.
Case Studies
- Selective Esterification : In a study investigating the esterification of phosphonic acids, triethyl orthoacetate was found to be superior compared to other alkoxy group donors. The reaction conditions were optimized using NMR spectroscopy to monitor product formation, demonstrating significant yields of diesters after 24 hours .
- Enzymatic Reactions : Triethyl orthoacetate was employed in enzymatic reactions aimed at resolving racemic mixtures. It yielded enantiomerically enriched products with notable efficiency, indicating its potential as a chiral auxiliary in asymmetric synthesis .
Biological Activity Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
1,1,1-trideuterio-2,2,2-triethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-GKOSEXJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858521 | |
Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97419-13-1 | |
Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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